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Compound of Interest

Compound Name: Risdiplam-hydroxylate-d6

Cat. No.: B12376520

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and
properties of Risdiplam-hydroxylate-d6, a deuterated analog of the primary metabolite of
Risdiplam. This document is intended to serve as a valuable resource for researchers engaged
in the study of Risdiplam's metabolism, pharmacokinetics, and mechanism of action.

Introduction

Risdiplam is an orally administered small molecule that modifies the splicing of the survival
motor neuron 2 (SMN2) pre-messenger RNA (pre-mRNA), leading to an increase in the
production of functional SMN protein. It is approved for the treatment of spinal muscular
atrophy (SMA). The metabolism of Risdiplam is primarily mediated by flavin monooxygenases
(FMOs), resulting in the formation of a pharmacologically inactive N-hydroxylated metabolite,
also known as M1. Risdiplam-hydroxylate-d6 is the stable isotope-labeled version of this M1
metabolite, making it an invaluable tool for a range of research applications, including
pharmacokinetic (PK) studies and as an internal standard in bioanalytical assays.

Chemical Structure and Identification

The chemical structure of Risdiplam-hydroxylate-d6 is that of Risdiplam with a hydroxyl group
on one of the nitrogen atoms of the diazaspiro[2.5]octane moiety and six deuterium atoms
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replacing six hydrogen atoms on the two methyl groups of the imidazo[1,2-b]pyridazine ring.

Chemical Structure of Risdiplam M1 Metabolite (non-deuterated)

Figure 1. Chemical Structure of Risdiplam M1 Metabolite

Click to download full resolution via product page

Caption: Figure 1. Chemical Structure of Risdiplam M1 Metabolite.

Table 1: Chemical Identifiers for Risdiplam-hydroxylate-d6 and its Non-deuterated Analog

Risdiplam M1 Metabolite

Identifier Risdiplam-hydroxylate-d6
(non-deuterated)
2-[2,8-
bis(trideuteriomethyl)imidazo[1  2-{2,8-dimethylimidazo[1,2-
,2-b]pyridazin-6-yl]-7-(4- b]pyridazin-6-yl}-7-{4-hydroxy-
IUPAC Name hydroxy-4,7- 4,7-diazaspiro[2.5]octan-7-
diazaspiro[2.5]octan-7- yl}-4H-pyrido[1,2-a]pyrimidin-4-
yl)pyrido[1,2-a]pyrimidin-4- one
one[1]
Molecular Formula C22H17DsN702 C22H23N702[2]
Molecular Weight 423.50 g/mol 417.46 g/mol [2]

Canonical SMILES

C(C1=C(C=C(N2C(C=C(C=C2
)N3C(C(N(CC3)0)C4)CC4)=0
)=N1)C)N5N=C(C=C5C)C)(D)

(D)D

Cclcc(-
c2cc(=0)n3cc(ccc3n2)NACCN(
C5(CC5)C4)0O)nn6ee(C)ncl6l2
]

InChl Key

QDCCRWMQPQCJSO-
WFGJIKAKNSA-N[1]

QDCCRWMQPQCJSO-
UHFFFAOYSA-N[2]

Physicochemical Properties
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Experimentally determined physicochemical data for Risdiplam-hydroxylate-d6 are not

extensively available in the public domain. However, some properties can be inferred from its

structure and from predicted data for the non-deuterated M1 metabolite.

Table 2: Physicochemical Properties of Risdiplam-hydroxylate-d6é and Predicted Properties of

Risdiplam M1 Metabolite

Risdiplam M1 Metabolite

Propert Risdiplam-hydroxylate-d6
S HEHEILRIL (Predicted)
Appearance Crystalline solid[1]
] ] Not publicly available; must be
Melting Point ) )
determined experimentally[1]
- Soluble in organic solvents; Water Solubility: 0.265
Solubility o S
limited solubility in water[1][3] mg/mL[4]
pKa (Strongest Acidic) 15.06[4]
pKa (Strongest Basic) 3.36[4]
logP 1.29[4]
Generally stable under Unstable in biological matrices;
N standard laboratory conditions,  requires stabilization with
Stability

but sensitive to light and

moisture[1].

antioxidants like ascorbic acid

during analysis[5].

Experimental Protocols
Synthesis of Risdiplam-hydroxylate-d6

A detailed, step-by-step synthesis protocol for Risdiplam-hydroxylate-d6 is not publicly

available. However, the general approach involves a multi-step chemical synthesis. The

synthesis of the core structure of Risdiplam has been described, often involving palladium-

catalyzed cross-coupling reactions, though newer, palladium-free methods are also being
developed[6]. For the deuterated and hydroxylated analog, the synthesis would likely involve:
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e Synthesis of a Risdiplam precursor: This would involve the assembly of the complex
heterocyclic ring system.

« Introduction of deuterium: Deuterated methyl groups are introduced, likely using deuterated
starting materials or reagents during the synthesis of the imidazo[1,2-b]pyridazine moiety.

» Hydroxylation: The hydroxyl group is introduced on the diazaspiro[2.5]octane ring. This could
be achieved through various chemical oxidation methods.

« Purification: The final product would be purified using techniques such as column
chromatography and recrystallization to achieve high purity.

The synthesis of deuterated metabolites can also be achieved through biotransformation using
microorganisms or enzymes, followed by chemical modification if necessary.

General Synthesis Workflow

Risdiplam Precursor Introduction of . Purification -
Deuterium (d6) N-Hydroxylation (e.g., Chromatography) Rlsdlplam-hydroxylate-de)

Click to download full resolution via product page

Caption: Figure 2. General Synthetic Workflow for Risdiplam-hydroxylate-d6.

Bioanalytical Method for Quantification in Biological

Matrices (Proposed)

The following is a proposed Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
method for the quantification of Risdiplam-hydroxylate-d6 in a biological matrix such as
plasma. This protocol is adapted from published methods for Risdiplam and incorporates
necessary modifications for the analysis of its hydroxylated metabolite[7].

Sample Preparation (Protein Precipitation):

e To 50 pL of plasma sample in a microcentrifuge tube, add 5 pL of a suitable antioxidant
solution (e.g., 1 M ascorbic acid) to prevent degradation of the hydroxylated metabolite.
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Add 200 pL of a precipitation solution (e.g., acetonitrile containing an appropriate internal
standard).

Vortex the mixture for 1 minute to precipitate proteins.

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

Transfer the supernatant to a clean tube or a 96-well plate.

Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

Reconstitute the residue in 100 pL of the mobile phase starting condition (e.g., 95:5
water:acetonitrile with 0.1% formic acid).

LC-MS/MS Conditions:

LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC or
UHPLC) system.

Column: A reversed-phase C18 column (e.g., Phenomenex Kinetex XB-C18, 100 A, 2.6 um,
100 x 2.1 mm) is a suitable choice[7].

Mobile Phase A: Water with 0.1% formic acid.
Mobile Phase B: Acetonitrile with 0.1% formic acid.

Gradient Elution: A gradient from 5% to 95% mobile phase B over several minutes. The
exact gradient should be optimized to ensure good separation from matrix components and
any other metabolites.

Flow Rate: 0.3 - 0.5 mL/min.
Column Temperature: 40°C.
Injection Volume: 5 - 10 pL.

Mass Spectrometer: A triple quadrupole mass spectrometer.
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 lonization Mode: Electrospray lonization (ESI) in positive mode.

e Multiple Reaction Monitoring (MRM): The specific precursor-to-product ion transitions for
Risdiplam-hydroxylate-d6 and the internal standard need to be determined by direct
infusion and optimization. Predicted fragmentation patterns for the non-deuterated M1
metabolite can be used as a starting point.

Table 3: Predicted MS/MS Fragmentation for Risdiplam M1 Metabolite (Positive lon Mode)

Predicted Product lons

Precursor lon (m/z) Collision Energy
(m/z)

388.2, 345.2, 297.2, 283.2,
269.1, 255.1, 241.1, 227.1,
418.2 0oV 215.1,199.1, 185.1,171.1,
157.1, 145.1, 131.1, 1171,
105.1,91.1, 77.1,65.1

388.2, 345.2, 297.2, 283.2,
269.1, 255.1, 241.1, 227.1,
418.2 20V 215.1,199.1, 185.1, 171.1,
157.1,145.1, 131.1, 117.1,
105.1,91.1, 77.1, 65.1

388.2, 345.2, 297.2, 283.2,
269.1, 255.1, 241.1, 227.1,
418.2 40V 215.1,199.1, 185.1, 171.1,
157.1, 145.1, 131.1, 117.1,
105.1,91.1,77.1,65.1

Data from DrugBank predictions for Risdiplam M1 metabolite. The precursor ion for Risdiplam-
hydroxylate-d6 would be approximately 424.2 m/z. Actual fragmentation patterns must be
determined experimentally.
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Bioanalytical Workflow

Plasma Sample
(+ Antioxidant)
Protein Precipitation
(Acetonitrile + 1S)
Centrifugation
Supernatant
Transfer
Reconstitution

LC-MS/MS Analysis

Caption: Figure 3. Experimental Workflow for Bioanalysis.

Click to download full resolution via product page

Mechanism of Action of Parent Compound

(Risdiplam)
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Risdiplam-hydroxylate-d6 is considered pharmacologically inactive. The biological activity
resides with the parent compound, Risdiplam. Risdiplam acts as a splicing modifier of SMN2
pre-mRNA. It binds to two specific sites on the SMN2 pre-mRNA: the 5'-splice site (5'ss) of
intron 7 and the exonic splicing enhancer 2 (ESE2) within exon 7. This binding stabilizes the
interaction between the U1 small nuclear ribonucleoprotein (snRNP) and the 5'ss, and it
displaces the splicing repressor heterogeneous nuclear ribonucleoprotein G (hnRNP G). This
action promotes the inclusion of exon 7 into the final mMRNA transcript, leading to the production
of full-length, functional SMN protein.
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Risdiplam's Mechanism of Action on SMN2 Splicing

SMN2 Gene

Risdiplam

Binds to 5'ss and ESE2 / Stabilized by Risdiplam

SMN2 pre-mRNA
(with Exon 7)

'

Increased by Risdiplam \~90%

Exon 7 Exclusion

Exon 7 Inclusion (Default Pathway)

Functional SMN mRNA Truncated mRNA

Functional SMN Protein

Non-functional
Protein

hnRNP G
(Splicing Repressor)

Displaced by Risdiplam
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Caption: Figure 4. Signaling Pathway of Risdiplam's Splicing Modification.
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Conclusion

Risdiplam-hydroxylate-d6 is a critical research tool for scientists and drug developers working
on Risdiplam and other small molecule splicing modifiers. Its primary utility lies in its application
in pharmacokinetic studies and as an internal standard for the bioanalysis of Risdiplam's major
metabolite. While detailed experimental data on its physicochemical properties and synthesis
are not widely available, this guide provides a comprehensive summary of the existing
knowledge and offers a proposed framework for its experimental use. As research in the field of
SMA therapeutics continues to advance, the availability and characterization of such
specialized chemical tools will remain of paramount importance.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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